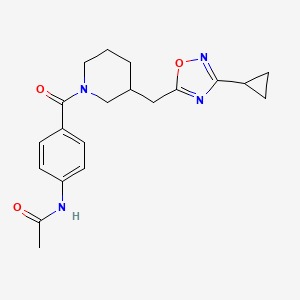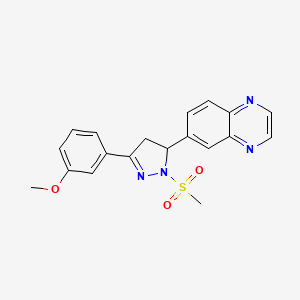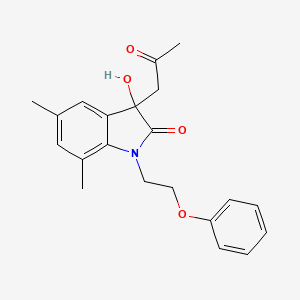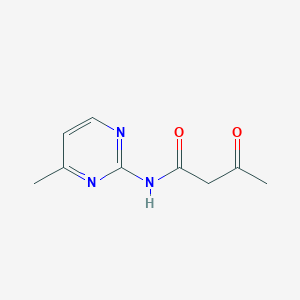
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate, also known as 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylic acid methyl ester, is an organic compound with a molecular formula of C11H9BrN2O2. It is a white crystalline solid, soluble in hot water and alcohol, and slightly soluble in cold water. It is a synthetic compound that has been used in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used to study the effects of metal ions on the structure and properties of proteins. It has also been used to study the mechanism of action of antifungal agents. Additionally, it has been used in the synthesis of various indole derivatives, as well as in the synthesis of indole-based drugs.
Mecanismo De Acción
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate is believed to act as an inhibitor of certain enzymes, such as protein kinases, proteases, and other enzymes involved in the regulation of cellular processes. It binds to these enzymes and prevents them from performing their normal functions. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme being inhibited.
Biochemical and Physiological Effects
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria and fungi, as well as to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time without degradation. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has been shown to have toxic effects in certain organisms, so it should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate. One potential direction is to further study its effects on the structure and properties of proteins, as well as its mechanism of action. Additionally, it could be used in the development of new drugs and therapeutic agents. It could also be used in the synthesis of new indole derivatives for use in drug discovery. Finally, it could be used to study the effects of metal ions on the structure and properties of proteins.
Métodos De Síntesis
Methyl Methyl 3-bromo-1-(cyanomethyl)-1H-indole-2-carboxylate(cyanomethyl)-1H-indole-2-carboxylate can be synthesized by a variety of methods. One method involves the reaction of 3-bromo-1H-indole-2-carboxylic acid with cyanomethyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
methyl 3-bromo-1-(cyanomethyl)indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c1-17-12(16)11-10(13)8-4-2-3-5-9(8)15(11)7-6-14/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHSJAFLJLCAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1CC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2951528.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2951529.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2951530.png)
![3-Ethenylsulfonyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B2951531.png)





![5-Ethyl-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2951544.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951546.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2951549.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2951550.png)